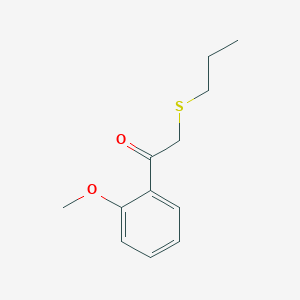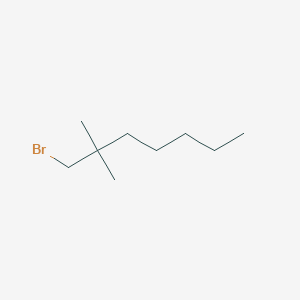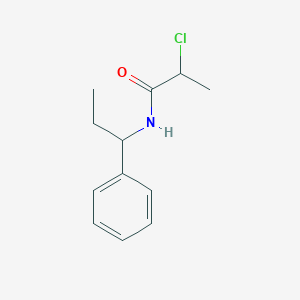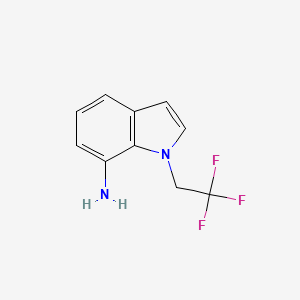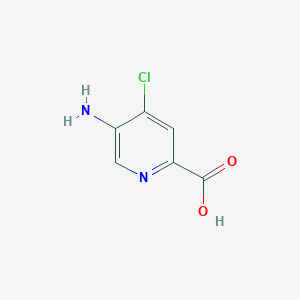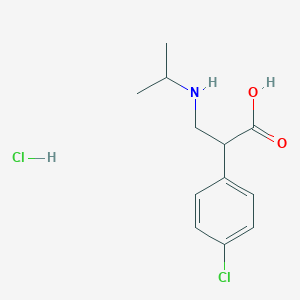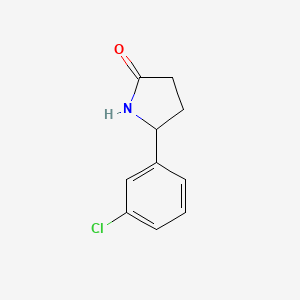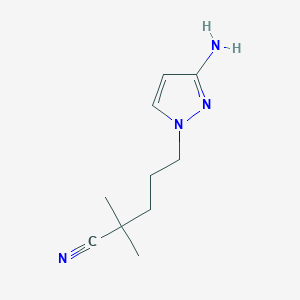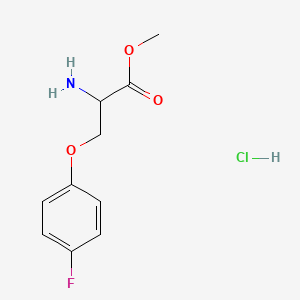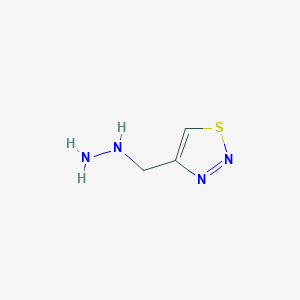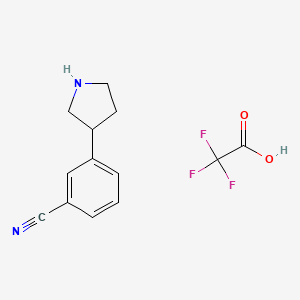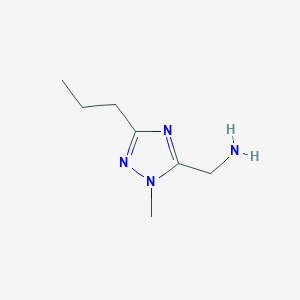
4-Difluoromethoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoromethoxy-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10F2NO3S It is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde. This intermediate is then subjected to O-alkylation, followed by oxidation and N-acylation reactions. The final step often involves the use of sodium hydroxide as an alkali to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of robust catalysts and controlled reaction environments are crucial to maintain the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Difluoromethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Difluoromethoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool for studying enzyme interactions and protein functions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Difluoromethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms . This inhibition disrupts the metabolic processes of the target organisms, leading to their death or growth inhibition.
Comparación Con Compuestos Similares
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but differs in its overall structure and applications.
4-(Difluoromethoxy)benzenesulfonamide: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.
Uniqueness: 4-Difluoromethoxy-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C8H9F2NO3S |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-4-6(15(11,12)13)2-3-7(5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
Clave InChI |
YUFREVJHVKINMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


